N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
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Overview
Description
N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a complex organic compound that features a benzothiazole ring fused with a cyclopropane carboxamide group
Preparation Methods
The synthesis of N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. The reaction conditions often include the use of fluorinating agents to introduce the fluorine atom at the desired position. Industrial production methods may involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and cyclopropane carboxamides. What sets N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide apart is its specific fluorine substitution, which can significantly alter its chemical and biological properties compared to its analogs.
Biological Activity
N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : C₁₃H₁₂F N₃S
- Molecular Weight : 245.32 g/mol
The structure includes a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of benzothiazole have shown significant activity against various pathogens.
Pathogen | Activity | Reference |
---|---|---|
Escherichia coli | Moderate to excellent | |
Staphylococcus aureus | Significant inhibition | |
Candida albicans | Effective antifungal activity |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Benzothiazole derivatives have been linked to mechanisms that induce apoptosis in cancer cells and inhibit tumor growth.
- Mechanism of Action : Compounds targeting specific pathways such as the PI3K/Akt/mTOR signaling pathway have shown promise in inhibiting cancer cell proliferation.
- Case Study : A study demonstrated that a related benzothiazole compound exhibited IC50 values in the low micromolar range against various cancer cell lines.
Inhibition Studies
Inhibition studies on enzymes such as cathepsin B have revealed that benzothiazole derivatives can act as effective inhibitors, potentially leading to therapeutic applications in cancer treatment.
Enzyme | Inhibition Type | IC50 Value (µM) |
---|---|---|
Cathepsin B | Competitive inhibition | 5.6 |
Trypsin | Non-competitive inhibition | 12.3 |
Synthesis and Evaluation
A recent publication detailed the synthesis of several benzothiazole derivatives, including this compound. The evaluation included:
- Antimicrobial Testing : Conducted using standard disk diffusion methods.
- Cytotoxicity Assays : Utilized MTT assays to assess the viability of cancer cell lines post-treatment.
Pharmacological Profiles
The pharmacological profiles of the compound suggest a multifaceted mechanism of action that could be leveraged for therapeutic purposes.
- Anti-inflammatory Properties : Preliminary data indicate potential anti-inflammatory effects, which could enhance its utility in treating conditions like rheumatoid arthritis.
- Neuroprotective Effects : Some studies suggest that benzothiazole derivatives may offer neuroprotection in models of neurodegenerative diseases.
Properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-15-9-5-4-8(13)6-10(9)17-12(15)14-11(16)7-2-3-7/h4-7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPGDCNWEYJWDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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